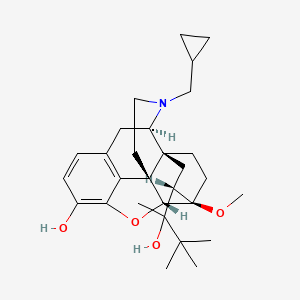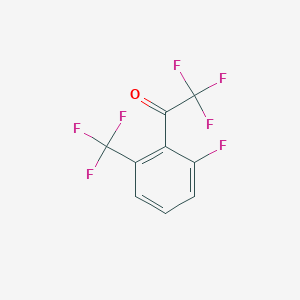![molecular formula C27H45N3O4 B13438491 [9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of both amine and carbamate functional groups, which contribute to its reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the aminodecyl side chain: This step involves the nucleophilic substitution of a suitable leaving group with a decylamine derivative under basic conditions.
Carbamate formation: The final step involves the reaction of the amine with 2,5-dimethoxyphenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated purification systems to isolate the final product.
化学反応の分析
Types of Reactions
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the carbamate group can yield the corresponding amine.
科学的研究の応用
[9-(10-aminodecyl)-9-azabicyclo[33
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its reactivity and functional groups make it useful in the development of new materials and catalysts.
作用機序
The mechanism by which [9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate exerts its effects depends on its interaction with molecular targets. The amine and carbamate groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also allow it to fit into specific binding sites, enhancing its specificity and potency .
類似化合物との比較
Similar Compounds
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,4-dimethoxyphenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)urea: Similar structure but with a urea linkage instead of a carbamate.
Uniqueness
The unique combination of the bicyclic core, aminodecyl side chain, and dimethoxyphenyl carbamate makes [9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate distinct from other compounds.
特性
分子式 |
C27H45N3O4 |
|---|---|
分子量 |
475.7 g/mol |
IUPAC名 |
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31) |
InChIキー |
CJQNACPQMWELAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


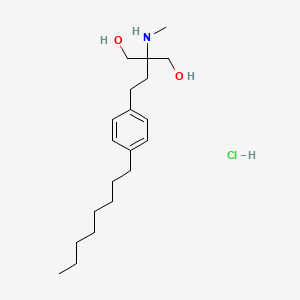
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
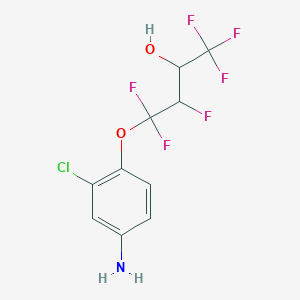

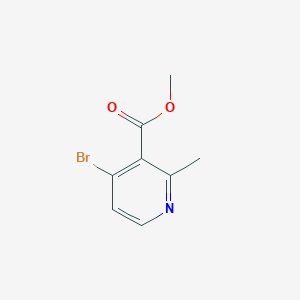
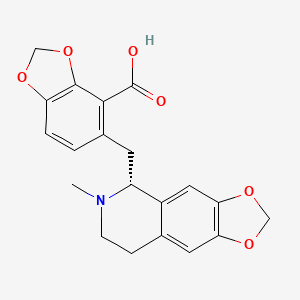

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)


![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
